3-(4-Bromobenzyl)-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-3-methylazetidine is an organic compound that features a four-membered azetidine ring substituted with a 4-bromobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-3-methylazetidine typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with azetidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-3-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxone in acetonitrile at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzaldehyde, while substitution reactions can produce a variety of functionalized azetidine derivatives.
Scientific Research Applications
3-(4-Bromobenzyl)-3-methylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-3-methylazetidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: Used as an intermediate in the synthesis of various organic compounds.
S-(4-Bromobenzyl)cysteine: Known for its role in regulating enzyme activities and preventing neurodegeneration.
Uniqueness
3-(4-Bromobenzyl)-3-methylazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-methylazetidine |
InChI |
InChI=1S/C11H14BrN/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChI Key |
SOMUPHVFELPMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.